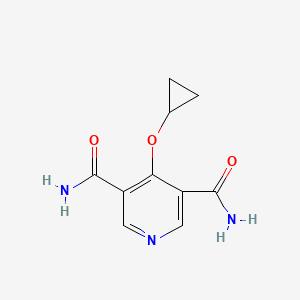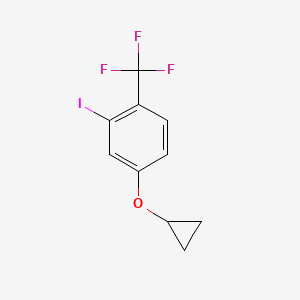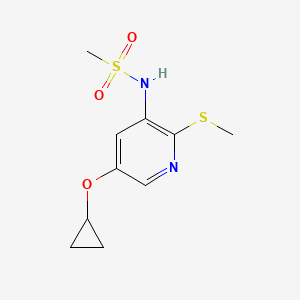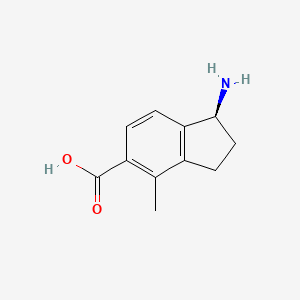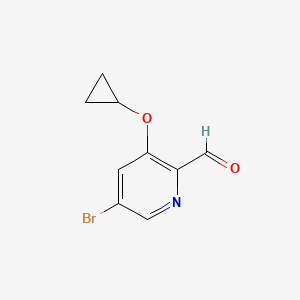![molecular formula C19H17FN4O3S B14807465 N-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B14807465.png)
N-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-{4-[(cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-4-fluorobenzamide is a complex organic compound with the molecular formula C19H17FN4O3S It is characterized by its unique structure, which includes a cyclopropylcarbonyl group, a fluorobenzamide moiety, and a hydrazino carbonothioyl linkage
Preparation Methods
The synthesis of N-[(2-{4-[(cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-4-fluorobenzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the cyclopropylcarbonyl intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate amine to form the cyclopropylcarbonyl amide.
Benzoylation: The cyclopropylcarbonyl amide is then reacted with 4-aminobenzoyl chloride to form the benzoyl intermediate.
Hydrazino carbonothioyl linkage formation: The benzoyl intermediate is reacted with thiosemicarbazide to form the hydrazino carbonothioyl linkage.
Final coupling: The hydrazino carbonothioyl intermediate is then coupled with 4-fluorobenzoyl chloride to form the final compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[(2-{4-[(cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety, using reagents such as halogens or nucleophiles.
Scientific Research Applications
N-[(2-{4-[(cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2-{4-[(cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
N-[(2-{4-[(cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-4-fluorobenzamide can be compared with other similar compounds, such as:
N-[(2-{4-[(cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-4-chlorobenzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
N-[(2-{4-[(cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-4-bromobenzamide: This compound has a bromine atom instead of a fluorine atom.
N-[(2-{4-[(cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-4-iodobenzamide: This compound has an iodine atom instead of a fluorine atom.
The uniqueness of N-[(2-{4-[(cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-4-fluorobenzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H17FN4O3S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[[[4-(cyclopropanecarbonylamino)benzoyl]amino]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H17FN4O3S/c20-14-7-3-12(4-8-14)17(26)22-19(28)24-23-18(27)13-5-9-15(10-6-13)21-16(25)11-1-2-11/h3-11H,1-2H2,(H,21,25)(H,23,27)(H2,22,24,26,28) |
InChI Key |
ACDWXMYERMUAAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-d]pyrimidin-4-ol;3H-Pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B14807391.png)
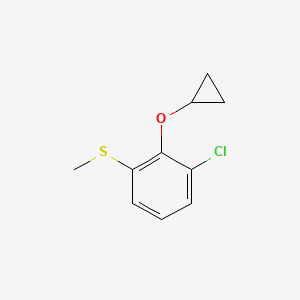
![2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14807408.png)
![methyl (Z)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14807410.png)
![5-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]-5-oxopentanoic acid](/img/structure/B14807411.png)
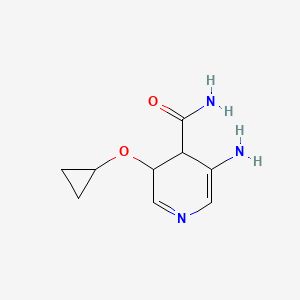
![Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate](/img/structure/B14807422.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B14807427.png)
